molecular formula C21H21BrN2O2S B2406627 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone CAS No. 681274-18-0

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2406627
CAS No.: 681274-18-0
M. Wt: 445.38
InChI Key: FKHQGTNCLIAFSD-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the indole ring, a thioether linkage, and a morpholinoethanone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHQGTNCLIAFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the bromobenzyl-indole derivative with a thiol compound under basic conditions.

    Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, where the thioether-indole derivative reacts with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate (base)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The bromobenzyl group and indole core are known to interact with various biological receptors and enzymes, potentially inhibiting or modulating their activity. The thioether linkage and morpholinoethanone moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
  • 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
  • 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Uniqueness

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is unique due to the presence of the bromobenzyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted benzyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

  • Molecular Formula : C₁₆H₁₅BrN₂OS
  • Molecular Weight : 347.27 g/mol
  • CAS Number : Not available in the current literature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the indole and morpholino groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The thioether group may facilitate interactions with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The indole structure is known to mimic serotonin, indicating possible agonistic or antagonistic effects on serotonin receptors.

Biological Activity

Research indicates that 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Preliminary investigations suggest antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM.
Study 2 Showed antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Investigated the compound's effect on apoptosis in A549 cells, revealing increased caspase-3 activity.

Q & A

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation and thiolation steps.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzyl chloride and byproducts.
  • Yield Improvement : Catalytic KI in alkylation steps reduces side reactions .

Q. Common Contradictions :

  • Higher temperatures (>80°C) during thiolation may degrade the indole ring; conflicting reports suggest microwave-assisted synthesis at 60°C improves efficiency .

Basic: How is the structural integrity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone validated post-synthesis?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 7.2–7.6 ppm confirm aromatic protons from the bromobenzyl group. A singlet near δ 4.8 ppm corresponds to the SCH₂ group .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and morpholine carbons at 45–65 ppm verify the ethanone moiety .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₀BrN₂O₂S, MW: 449.36 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths (e.g., C-S bond: ~1.81 Å) and dihedral angles .

Q. Key Data :

Reaction TypeConditionsProductYield (%)
Oxidation (sulfone)H₂O₂ (3 eq), AcOH, 50°CSulfone derivative78
SN2 AlkylationCH₃I, K₂CO₃, DMFMethylated thioether65

Q. Contradictions :

  • Sulfone formation reduces solubility in nonpolar solvents, complicating purification .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Disorder in the morpholine ring : Free rotation leads to electron density smearing .
    • Weak X-ray diffraction : Bromine’s heavy atom effect causes absorption errors .
  • Solutions :
    • SHELXL Refinement : Apply TWIN/BASF commands to model disorder and anisotropic displacement parameters .
    • Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion artifacts .

Q. Contradictions :

  • Fluorinated analogs show conflicting activity in antimicrobial vs. anticancer assays due to target specificity .

Advanced: What computational methods are employed to predict binding modes of this compound with protein targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR).
    • Key interactions : Bromobenzyl group occupies hydrophobic pockets; morpholino oxygen forms hydrogen bonds .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

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